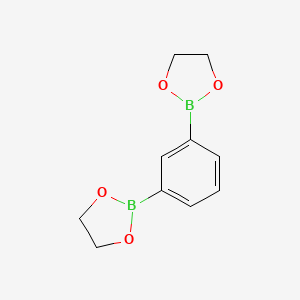
2,2'-(1,3-Phenylene)bis(1,3,2-dioxaborolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) is a boronic ester compound that has garnered significant interest in the field of materials science and chemistry. This compound is characterized by its unique structure, which includes two boronic ester groups attached to a phenylene ring. The presence of boronic ester groups imparts unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) typically involves the reaction of a phenylene derivative with boronic acid or its derivatives. One common method is the thiol-ene “click” reaction, where a phenylene derivative reacts with boronic acid in the presence of a catalyst . This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired boronic ester compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester groups back to their corresponding alcohols.
Substitution: The boronic ester groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester groups results in the formation of boronic acids, while reduction leads to the formation of alcohols .
Scientific Research Applications
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s ability to form reversible covalent bonds makes it useful in the development of self-healing materials and drug delivery systems.
Medicine: Its biocompatibility and reactivity with biological molecules make it a valuable tool in medical research, particularly in the development of diagnostic and therapeutic agents.
Mechanism of Action
The mechanism by which 2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) exerts its effects is primarily through the formation of dynamic covalent bonds. The boronic ester groups can form reversible covalent bonds with diols and other nucleophiles, allowing for the creation of self-healing materials and responsive systems. These dynamic bonds enable the compound to undergo internal reorganization in response to external stimuli, such as changes in pH or temperature .
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,2-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has a similar structure but with different substituents on the phenylene ring.
2,2’-(1,4-Phenylene)bis(4-mercaptan-1,3,2-dioxaborolane): Another similar compound with mercaptan groups instead of boronic esters.
Uniqueness
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) is unique due to its specific arrangement of boronic ester groups on the phenylene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the development of advanced materials and responsive systems .
Properties
CAS No. |
128796-40-7 |
|---|---|
Molecular Formula |
C10H12B2O4 |
Molecular Weight |
217.8 g/mol |
IUPAC Name |
2-[3-(1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H12B2O4/c1-2-9(11-13-4-5-14-11)8-10(3-1)12-15-6-7-16-12/h1-3,8H,4-7H2 |
InChI Key |
WRKMYSOTZXCMQO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC(=CC=C2)B3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



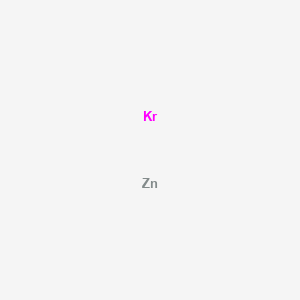
![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)
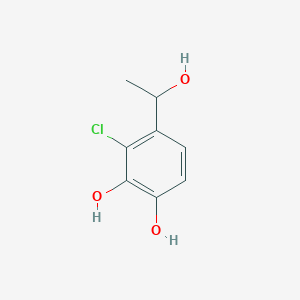
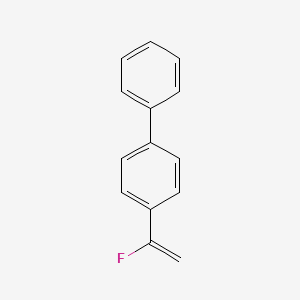
![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
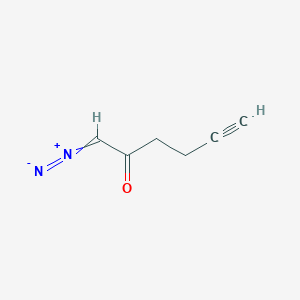
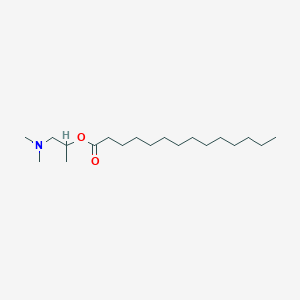

![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
